(2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid methyl ester
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. Techniques like thermogravimetric analysis can provide information about physical phenomena such as phase transitions, absorption, adsorption and desorption; as well as chemical phenomena including chemisorptions, thermal decomposition, and solid-gas reactions .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and reactivity. These properties can often be predicted using computational methods or measured experimentally .Scientific Research Applications
Synthesis and Characterization
(2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid methyl ester and its analogs have been synthesized and characterized for their potential applications in scientific research. A notable study by Dahiya et al. (2008) focused on synthesizing a novel series of 2-(4-bromo-2-formyl-phenoxy)acetyl amino acid and peptide analogs. These compounds were then tested for antimicrobial activity against various organisms, including gram-negative bacteria, pathogenic fungi, and earthworms. The study found that peptide derivatives exhibited potent bioactivity, and hydrolyzed peptide derivatives showed even better antimicrobial activity compared to the corresponding esters (Dahiya, Pathak, & Kaur, 2008).
Antimicrobial Properties
Another study by Fuloria et al. (2014) synthesized and characterized a series of compounds derived from This compound . The study aimed to evaluate their antibacterial and antifungal activities. The compounds were synthesized by esterification, hydrazination, and cyclization processes, leading to the formation of N-(substituted benzylidiene)-2-(4-bromo-3-methyl phenoxy)acetamide and other derivatives. These compounds were then tested for their antimicrobial properties, highlighting the potential of This compound derivatives in antimicrobial research (Fuloria, Fuloria, & Gupta, 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-[2-bromo-4-(trifluoromethyl)phenoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O3/c1-16-9(15)5-17-8-3-2-6(4-7(8)11)10(12,13)14/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEIRKVJEJPBKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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